molecular formula C5H10ClF2N B1459302 cis-3,4-Difluoropiperidine hydrochloride CAS No. 1419101-53-3

cis-3,4-Difluoropiperidine hydrochloride

Cat. No.: B1459302
CAS No.: 1419101-53-3
M. Wt: 157.59 g/mol
InChI Key: MKMKCRCSQCCJJO-UYXJWNHNSA-N
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Description

cis-3,4-Difluoropiperidine hydrochloride is a fluorinated piperidine derivative characterized by fluorine atoms at the 3rd and 4th positions of the piperidine ring in a cis-configuration. This compound is of significant interest in medicinal chemistry due to the fluorine atoms’ ability to modulate pharmacokinetic properties, such as metabolic stability and membrane permeability. Piperidine derivatives are widely utilized as building blocks in drug discovery, particularly for central nervous system (CNS) targets and enzyme inhibitors. The hydrochloride salt form enhances solubility, facilitating its use in biological assays and formulation studies .

For example, fluorinated piperidines are often explored for their selective binding to sigma receptors (σR) or as enzyme inhibitors, as seen with other compounds like PRE-084 (a σ1R agonist) and WIN 35,428 (a tropane derivative) .

Preparation Methods

The synthesis of cis-3,4-Difluoropiperidine hydrochloride involves several steps. One common method includes the fluorination of piperidine derivatives. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents . The reaction typically occurs under controlled temperatures to ensure the selective introduction of fluorine atoms at the desired positions on the piperidine ring.

Industrial production methods may involve large-scale fluorination processes using automated systems to ensure consistency and purity of the final product. These methods are designed to optimize yield and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

cis-3,4-Difluoropiperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and strong bases.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may lead to the formation of difluorinated piperidine derivatives with additional functional groups.

    Addition Reactions: It can also undergo addition reactions with electrophiles, leading to the formation of more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an alkyl halide may yield a new piperidine derivative with an alkyl group replacing one of the fluorine atoms.

Scientific Research Applications

Medicinal Chemistry

cis-3,4-Difluoropiperidine hydrochloride is increasingly used in drug development due to its ability to interact with specific biological targets. Its fluorinated structure influences its binding affinity and specificity for various enzymes and receptors, which is crucial for therapeutic applications.

Potential Therapeutic Applications:

  • Antiviral Activity: Research indicates that derivatives of piperidine can inhibit viral replication. For instance, studies have shown effectiveness against the dengue virus (DENV) by targeting specific kinases involved in the viral lifecycle.
  • Pharmacological Applications: The compound serves as a scaffold for designing pharmaceuticals targeting specific biological pathways, potentially enhancing the potency and selectivity of active pharmaceutical ingredients (APIs).

Organic Synthesis

As a versatile building block, cis-3,4-difluoropiperidine is employed in the synthesis of various organic compounds. Its unique reactivity allows chemists to create novel molecules with desired properties, making it essential in developing new drugs and materials.

Case Studies

Several studies highlight the biological activity and potential applications of this compound:

Study on Antiviral Efficacy

A series of piperidine derivatives were tested for their ability to inhibit DENV replication in human primary dendritic cells. Results indicated that certain substitutions on the piperidine ring significantly improved antiviral activity, achieving effective concentrations in the nanomolar range.

Structure-Activity Relationship (SAR) Studies

Research has focused on optimizing the structure of piperidine derivatives to enhance their binding affinity to target proteins. Modifications at specific positions on the piperidine ring have led to compounds with improved pharmacokinetic profiles and biological activity.

Mechanism of Action

The mechanism of action of cis-3,4-Difluoropiperidine hydrochloride involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can influence its binding affinity and specificity for certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between cis-3,4-difluoropiperidine hydrochloride and related piperidine/pyrrolidine derivatives:

Compound Molecular Formula Molecular Weight Substituents Key Properties/Applications References
cis-3,4-Difluoropiperidine HCl C₅H₈F₂N•HCl 168.58 g/mol Fluorine (3,4-cis) Potential CNS activity; enhanced metabolic stability due to fluorine substitution.
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 g/mol Diphenylmethoxy group (position 4) Used in opioid receptor studies; high molecular weight may limit CNS penetration.
cis-3,4-Dihydroxypyrrolidine HCl C₄H₈NO₂•HCl 153.57 g/mol Hydroxyl groups (3,4-cis) Inhibitor of glycosidases; polar substituents improve water solubility.
cis-3,4-Piperidinediol HCl C₅H₁₀NO₂•HCl 167.60 g/mol Hydroxyl groups (3,4-cis) Structural analog with applications in carbohydrate mimicry and enzyme inhibition.
Bromodeoxytopsentin C₁₈H₁₅BrN₄O 407.25 g/mol Brominated bis-indole alkaloid MRSA PK inhibitor (IC₅₀ = 60 nM); 600-fold selectivity over human PK isoforms.

Key Observations :

Pharmacological Selectivity: Bromodeoxytopsentin and cis-3,4-dihydrohamacanthin B exhibit nanomolar inhibition of MRSA PK with high selectivity, a property that fluorinated piperidines might replicate in bacterial targets .

Physicochemical Properties :

  • The hydrochloride salt form is common among these compounds to improve solubility. For example, 4-(diphenylmethoxy)piperidine HCl has a molecular weight >300 g/mol, which may limit its utility in CNS drug design compared to lighter analogs like cis-3,4-difluoropiperidine HCl .

Toxicity and Stability: Limited data exist for cis-3,4-difluoropiperidine HCl, but related piperidines (e.g., 4-(diphenylmethoxy)piperidine HCl) show undefined acute toxicity profiles, emphasizing the need for further toxicological studies .

Biological Activity

cis-3,4-Difluoropiperidine hydrochloride (CAS Number: 1419101-53-3) is a fluorinated piperidine derivative that has garnered attention in various fields of research including medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of two fluorine atoms in the 3 and 4 positions of the piperidine ring, imparts distinct biological activities and chemical properties that are valuable for drug development and other applications.

The compound's chemical structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis. Key reactions include:

  • Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles, facilitating the synthesis of more complex molecules.
  • Oxidation/Reduction: The compound can undergo oxidation or reduction, allowing for the formation of new derivatives with varied functional groups.
  • Addition Reactions: It can react with electrophiles, leading to the creation of more intricate molecular architectures.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine substituents influence the compound's binding affinity and specificity for various enzymes and receptors. This interaction can modulate enzymatic activity and receptor signaling pathways, which is crucial for its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity: Studies have shown that compounds containing piperidine rings can inhibit viral replication. For instance, derivatives have demonstrated efficacy against viruses such as dengue virus (DENV) by targeting specific kinases involved in the viral lifecycle .
  • Pharmacological Applications: The compound is being explored for its potential in drug development, particularly as a scaffold for designing pharmaceuticals that target specific biological pathways . Its unique properties may enhance the potency and selectivity of active pharmaceutical ingredients (APIs).

Case Studies

Several studies highlight the biological activity of this compound:

  • Study on Antiviral Efficacy: A series of piperidine derivatives were tested for their ability to inhibit DENV replication in human primary dendritic cells. The results indicated that certain substitutions on the piperidine ring significantly improved antiviral activity, with effective concentrations in the nanomolar range .
  • Structure-Activity Relationship (SAR) Studies: Research has focused on optimizing the structure of piperidine derivatives to enhance their binding affinity to target proteins. Modifications at specific positions on the piperidine ring have been shown to yield compounds with improved pharmacokinetic profiles and biological activity .

Comparative Analysis

To further understand the significance of this compound, it can be compared with other fluorinated piperidines:

Compound NamePosition of FluorinationNotable Activity
cis-3,4-Difluoropiperidine HCl3 & 4Antiviral activity against DENV
4,4-Difluoropiperidine HCl4 & 4Potential use as a building block in drug design
3,3-Difluoropiperidine HCl3 & 3Enhanced selectivity in cancer treatment

Q & A

Basic Research Questions

Q. What optimized synthetic routes are available for producing cis-3,4-difluoropiperidine hydrochloride with high diastereoselectivity?

A two-step synthesis via dearomatization-hydrogenation has been developed, replacing traditional six-step methods. This process involves deprotection of a trifluoroacetyl (TFA) precursor to yield the target compound as a single diastereomer (d.r. >99:1) with 72% yield on a gram scale. Key factors include:

  • Reaction conditions : Use of catalytic hydrogenation under controlled pressure and temperature.
  • Diastereoselectivity : Achieved through axial fluorine alignment driven by charge-dipole interactions (C–F⋯HN⁺) .
  • Scalability : Demonstrated with 1.57 g production, validated by NMR and chromatographic purity .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and axial fluorine alignment in this compound?

  • NMR Spectroscopy : 1H^1\text{H}, 19F^{19}\text{F}, and NOESY experiments confirm the cis-3,4 configuration and 1,3-diaxial fluorine arrangement. Coupling constants (JH-FJ_{\text{H-F}}) and chemical shifts align with computational models of charge-dipole stabilization .
  • X-ray Crystallography : Resolves spatial orientation but requires high-purity crystals.
  • Chromatography : HPLC or GC-MS with chiral columns validates enantiomeric excess (e.e. >99%) .

Q. How does fluorination at the 3,4-positions influence the compound’s physicochemical properties and pharmacokinetic (PK) profile?

  • Lipophilicity : Fluorine substitution reduces logP compared to non-fluorinated analogs, enhancing aqueous solubility.
  • Metabolic Stability : Fluorine’s electron-withdrawing effects slow hepatic degradation (CYP450-mediated), as seen in structurally related piperidines .
  • Conformational Rigidity : Axial fluorine atoms stabilize chair conformations, improving target binding affinity in receptor studies .

Advanced Research Questions

Q. How can computational modeling predict the impact of this compound’s stereochemistry on biological activity?

  • Molecular Dynamics (MD) Simulations : Model charge-dipole interactions (C–F⋯HN⁺) to rationalize axial fluorine preferences.
  • Docking Studies : Compare binding modes of cis vs. trans diastereomers to receptors (e.g., sigma receptors). For example, (+)-cis-3,4-dichloro-N-methyl analogs show 10-fold higher sigma receptor affinity than trans counterparts .
  • DFT Calculations : Quantify energy differences between conformers to guide synthetic prioritization .

Q. What strategies resolve contradictions in diastereoselectivity data across different synthetic protocols?

  • Reaction Parameter Analysis : Compare temperature, catalyst (e.g., Pd/C vs. PtO₂), and solvent polarity. For example, hydrogenation at 25°C vs. 0°C alters isomer stability in related fullerene-piperidine adducts .
  • Mechanistic Studies : Probe intermediates via in-situ IR or MS to identify selectivity-determining steps (e.g., dearomatization vs. hydrogenation).
  • Reproducibility Checks : Validate axial preference using independent NMR labs, as done for gram-scale batches .

Q. How can enantioselective biocatalytic methods be adapted for synthesizing this compound?

  • Enzyme Screening : Test desymmetrizing enzymes (e.g., lipases, esterases) on prochiral precursors. A biocatalytic route for cis-3,4-disubstituted pyrrolidines achieved >90% e.e. using engineered hydrolases .
  • Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis with racemization to enhance yield and selectivity.
  • Substrate Engineering : Introduce fluorinated groups post-enzymatic step to avoid enzyme inhibition .

Q. Methodological Considerations

  • Data Validation : Cross-reference NMR (axial JH-FJ_{\text{H-F}} ~8–12 Hz) and crystallography for structural assignments .
  • Synthetic Optimization : Prioritize gram-scale protocols with >70% yield and d.r. >99:1 for preclinical studies .
  • Biological Assays : Use sigma receptor binding assays (IC₅₀) to correlate stereochemistry with activity, as demonstrated for dichloro analogs .

Properties

IUPAC Name

(3R,4S)-3,4-difluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMKCRCSQCCJJO-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@H]1F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

cis-3,4-Difluoropiperidine hydrochloride
cis-3,4-Difluoropiperidine hydrochloride
Reactant of Route 3
cis-3,4-Difluoropiperidine hydrochloride
Reactant of Route 4
cis-3,4-Difluoropiperidine hydrochloride
Phenylmethyl 3,4-difluoro-1-piperidinecarboxylate
cis-3,4-Difluoropiperidine hydrochloride
3,4-Difluoropiperidin-2-one
cis-3,4-Difluoropiperidine hydrochloride

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